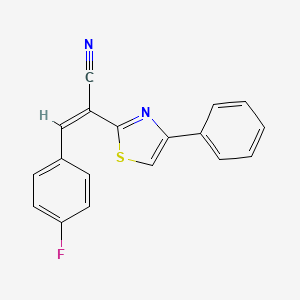![molecular formula C17H19NO5 B5323111 7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5323111.png)
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the HDM-2 protein, which is responsible for the degradation of the tumor suppressor protein, p53.
作用机制
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor works by inhibiting the this compound protein, which is responsible for the degradation of the tumor suppressor protein, p53. When p53 is stabilized, it activates the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. This leads to the suppression of tumor growth and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway. It also sensitizes cancer cells to chemotherapy and radiotherapy. In addition, this compound inhibitor has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor has several advantages for lab experiments. It is a potent inhibitor of the this compound protein and has been extensively studied for its potential as an anticancer agent. However, there are also some limitations to the use of this compound inhibitor in lab experiments. It can be toxic to normal cells at high concentrations and may have off-target effects.
未来方向
There are several future directions for the research on 7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor. One direction is to investigate its potential use in combination with other anticancer agents to improve its efficacy. Another direction is to study its effects on the immune system and its potential use in immunotherapy. In addition, further research is needed to understand the long-term effects of this compound inhibitor and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound inhibitor is a promising chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential as an anticancer agent and has shown several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and its potential use in the treatment of other diseases.
合成方法
The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor involves several steps. The starting material is 7-hydroxy-4,8-dimethylcoumarin, which is reacted with 4-morpholineethanone to form 7-hydroxy-4,8-dimethyl-3-(4-morpholin-4-ylbutan-2-one)-2H-chromen-2-one. This intermediate is then reacted with ethyl chloroacetate to form this compound. The final product is obtained after purification by column chromatography.
科学研究应用
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which leads to the suppression of tumor growth. This compound inhibitor has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiotherapy. In addition, this compound inhibitor has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-12-3-4-14(19)11(2)16(12)23-17(21)13(10)9-15(20)18-5-7-22-8-6-18/h3-4,19H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRDPOJYDSILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)


![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)

![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5323083.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5323119.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5323124.png)